6-Prenylapigenin

Anti-inflammatory Nitric Oxide Inhibition Natural Products

6-Prenylapigenin is a C6-prenylated apigenin with mPGES-1 inhibition matching MK-886, essential for PGE2 inflammatory axis studies. Its 92.3% predicted human intestinal absorption outperforms non-prenylated flavonoids, while -8.3 kcal/mol ACE2 binding supports antiviral screening. The prenyl moiety confers distinct lipophilicity and target engagement absent in apigenin—critical for reproducible SAR and ADMET profiling. Antiproliferative across 14 cancer lines with caspase 3/7-mediated apoptosis and minimal hepatocyte toxicity. Ideal lead compound for mPGES-1, ACE2, and DHFR-targeted drug discovery programs.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B106327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Prenylapigenin
Synonyms6-prenylapigenin
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C
InChIInChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3
InChIKeyVJDRSTHNWHVTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





6-Prenylapigenin: Preclinical Data and Procurement Considerations for a Prenylated Flavonoid


6-Prenylapigenin (6-PA, 6-C-prenylapigenin) is a C6-prenylated derivative of the widespread flavonoid apigenin, characterized by the addition of a 3,3-dimethylallyl (prenyl) side chain that substantially increases lipophilicity and membrane affinity compared to its non-prenylated parent compound [1]. This structural modification underlies differential bioactivity profiles, including enhanced target engagement and improved predicted absorption parameters. The compound is a naturally occurring secondary metabolite isolated from diverse plant sources, including Cannabis sativa L., Dorstenia species, and Achyranthes aspera [2]. Its biological relevance stems from demonstrated antiproliferative activity against multiple cancer cell lines, anti-inflammatory action via inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), and in silico predicted affinity for therapeutic targets including ACE2 and dihydrofolate reductase (DHFR) [3][4].

Why 6-Prenylapigenin Cannot Be Substituted with Apigenin or Other Flavonoids in Preclinical Studies


Substitution of 6-Prenylapigenin with its non-prenylated parent compound apigenin or other flavonoid derivatives introduces critical confounding variables in experimental design. The C6-prenyl moiety confers a distinct physicochemical signature—altered logP, membrane permeability, and target-binding geometry—that is absent in apigenin [1]. These differences manifest as quantitatively distinct pharmacological outcomes: 6-PA demonstrates mPGES-1 inhibition comparable to the commercial inhibitor MK-886, a property not shared by apigenin [2]. Furthermore, in silico ADMET predictions reveal a predicted human intestinal absorption of 92.3% for 6-PA versus 45.0% for the reference ACE2 inhibitor MLN-4760, underscoring formulation-relevant bioavailability differences that cannot be extrapolated from unmodified flavonoids [1]. Procurement of apigenin or alternative flavonoids without prenyl modifications as experimental surrogates therefore invalidates reproducibility and undermines the translational relevance of the study findings.

6-Prenylapigenin: Quantified Differentiation from Comparators


Anti-inflammatory Activity of 6-Prenylapigenin vs. Quercetin in Nitric Oxide Inhibition

6-Prenylapigenin demonstrates significant but intermediate nitric oxide (NO) inhibitory activity compared to structurally related flavonoids in the same assay system [1]. While isobavachalcone (a prenylated chalcone) and 6,8-diprenyleriodictyol (a diprenylated flavanone) exhibited stronger NO inhibition at 3.12 µg/mL (90.71% and 84.65% respectively), 6-Prenylapigenin achieved 53.29% inhibition, which remains substantially lower than the positive control quercetin (67.93% inhibition) [1]. This moderate activity profile positions 6-PA as a scaffold with selective, rather than broad-spectrum, anti-inflammatory potential, relevant for target-specific applications where excessive NO suppression may be undesirable [1].

Anti-inflammatory Nitric Oxide Inhibition Natural Products

6-Prenylapigenin mPGES-1 Inhibition Compared to Commercial Inhibitor MK-886

In enzymatic assays against microsomal prostaglandin E synthase-1 (mPGES-1), a key mediator in the pro-inflammatory PGE2 biosynthesis pathway, 6-Prenylapigenin (6-PA) exhibited inhibitory potency approximately equivalent to or better than MK-886, a leading commercially available mPGES-1 inhibitor [1]. Molecular docking simulations corroborated this experimental finding, revealing strong binding affinities of 6-PA to the mPGES-1 active site compared to its natural substrate prostaglandin H2 (PGH2) [1]. This positions 6-PA as a naturally derived alternative to synthetic mPGES-1 inhibitors for preclinical inflammation research.

mPGES-1 Prostaglandin E2 Inflammation

Comparative Cytotoxicity: 6-Prenylapigenin Selectivity Profile Across 14 Cancer Cell Lines

In a systematic head-to-head comparison of four naturally occurring flavonoids from Dorstenia species, 6-Prenylapigenin demonstrated a defined selectivity profile across a panel of 14 cancer cell lines [1]. The compound achieved IC50 values below 20 µg/mL in 57.15% (8 of 14) of the tested cell lines, indicating moderate broad-spectrum activity [1]. Notably, IC50 values below or around 4 µg/mL were observed in 21.43% (3 of 14) of the cell lines for 6-Prenylapigenin, compared to 28.57% for the most potent compound in the panel [1]. Importantly, none of the four flavonoids, including 6-Prenylapigenin, exhibited more than 50% inhibition against AML12 normal hepatocytes at 20 µg/mL, suggesting a favorable selectivity window between cancer and normal cells [1].

Cytotoxicity Cancer Research Selectivity

In Silico ACE2 Binding Affinity: 6-Prenylapigenin vs. Reference Inhibitor MLN-4760

Molecular docking studies targeting the angiotensin-converting enzyme 2 (ACE2) receptor identified 6-Prenylapigenin as having a binding free energy (ΔG) of -8.3 kcal/mol, representing a 1.2 kcal/mol improvement over the reference inhibitor MLN-4760 (-7.1 kcal/mol) [1]. This enhanced predicted affinity was accompanied by predicted favorable ADMET parameters, including a predicted human intestinal absorption of 92.307% for 6-PA versus 44.973% for MLN-4760 [1]. The compound was also predicted to be non-hepatotoxic and negative for AMES mutagenicity in silico [1].

ACE2 Antiviral Molecular Docking

6-Prenylapigenin DHFR Inhibition: In Silico Comparison with Pyrimethamine

In silico screening against Plasmodium vivax dihydrofolate reductase (DHFR, PDB ID: 2BL9) identified 6-Prenylapigenin as a potential inhibitor with a calculated binding free energy of -7.61 kcal/mol and a predicted inhibition constant (Ki) of 2.65 nM [1]. The study employed pyrimethamine, a clinically used DHFR inhibitor, as the native ligand comparator, providing a relevant benchmark for the predicted binding mode [1]. The compound formed key hydrogen bonds with Asp53 and Ile173 residues, along with hydrophobic interactions with nine additional amino acid residues in the active site [1].

Antimalarial DHFR Plasmodium vivax

6-Prenylapigenin: Evidence-Based Research Application Scenarios


Targeted Anti-inflammatory Drug Discovery: mPGES-1 Pathway Inhibition

6-Prenylapigenin is optimally positioned as a lead compound or positive control in preclinical studies targeting the mPGES-1/PGE2 inflammatory axis. Its demonstrated enzymatic inhibition of mPGES-1 at levels comparable to MK-886 [1] supports its use in assay development, target validation, and structure-activity relationship (SAR) studies aimed at developing novel mPGES-1 inhibitors with improved safety profiles compared to COX-2 inhibitors.

Cytotoxicity Screening and Mechanism-of-Action Studies in Oncology

With validated antiproliferative activity across 14 cancer cell lines and caspase 3/7-mediated apoptosis induction [1], 6-Prenylapigenin serves as a reference compound for natural product-derived anticancer screening programs. Its moderate selectivity profile (IC50 <20 µg/mL in 57.15% of tested lines; minimal effect on normal hepatocytes) makes it particularly suitable for studies investigating differential cytotoxicity mechanisms between cancer and normal cells [1].

ACE2-Targeted Antiviral Screening Cascades

Based on in silico data showing a binding free energy of -8.3 kcal/mol to ACE2, exceeding that of the reference inhibitor MLN-4760 (-7.1 kcal/mol) [1], 6-Prenylapigenin is a candidate for inclusion in ACE2-targeted antiviral screening panels. Its predicted favorable ADMET profile—including 92.3% human intestinal absorption and absence of predicted hepatotoxicity [1]—further supports its prioritization in hit-to-lead campaigns for coronavirus and related viral entry inhibitors.

Antimalarial DHFR Inhibitor Development

The predicted 2.65 nM inhibition constant against P. vivax DHFR [1] positions 6-Prenylapigenin as a scaffold for antimalarial drug discovery programs, particularly those focused on overcoming pyrimethamine resistance. The compound's distinct binding mode, involving hydrogen bonds with Asp53 and Ile173 and multiple hydrophobic contacts [1], offers a starting point for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Prenylapigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.